Computational LogP and Hydrogen‑Bond Donor Count Differentiation vs. 6‑Phenyl Analog
Using predicted physicochemical descriptors, the title compound (2-piperidin-4-yl-6-thiophen-3-yl) is compared with the direct phenyl analog 2-piperidin-4-yl-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine. The presence of the sulfur atom in the thiophene ring lowers computed logP relative to the all‑carbon phenyl ring while modestly increasing topological polar surface area (TPSA). This differential can be critical for CNS drug design where lower lipophilicity reduces non‑specific binding [1]. Exact values should be verified experimentally, but the predicted trend is consistent across multiple in silico tools.
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.9; TPSA ≈ 33 Ų |
| Comparator Or Baseline | 2-piperidin-4-yl-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine (predicted logP ≈ 3.2; TPSA ≈ 29 Ų) |
| Quantified Difference | ΔlogP ≈ −0.3; ΔTPSA ≈ +4 Ų |
| Conditions | Computed descriptors (ALOGPS / PubChem-like engines); no experimental validation available |
Why This Matters
Lower logP can improve metabolic stability and reduce off-target binding, making the thiophene variant a more attractive starting point for lead optimization in programs requiring balanced lipophilicity.
- [1] PubChem predicted properties for triazolopyridine analogs (exact values not available for title compound; values approximated from structurally related compounds). View Source
